molecular formula C7H18IN5O2 B035486 3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide CAS No. 101710-60-5

3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium iodide

Cat. No.: B035486
CAS No.: 101710-60-5
M. Wt: 331.16 g/mol
InChI Key: DSUQYGWLXGSJPZ-UHFFFAOYSA-M
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Description

Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is a quaternary ammonium compound with the molecular formula C7H18IN5O2 This compound is known for its unique chemical structure, which includes a nitroguanidino group attached to a propyl chain, further connected to a trimethylammonium group The iodide ion serves as the counterion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide typically involves the reaction of 3-(3-nitroguanidino)propylamine with trimethylamine in the presence of an iodide source. The reaction is carried out under controlled conditions to ensure the formation of the desired quaternary ammonium compound. The reaction can be represented as follows:

3-(3-nitroguanidino)propylamine+trimethylamine+iodide sourceAmmonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide\text{3-(3-nitroguanidino)propylamine} + \text{trimethylamine} + \text{iodide source} \rightarrow \text{Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide} 3-(3-nitroguanidino)propylamine+trimethylamine+iodide source→Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide can undergo various chemical reactions, including:

    Oxidation: The nitroguanidino group can be oxidized under specific conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents.

    Substitution: The iodide ion can be substituted with other anions through ion exchange reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.

    Substitution: Ion exchange resins or other halide salts can facilitate the substitution of the iodide ion.

Major Products Formed

    Oxidation: Products may include oxidized derivatives of the nitroguanidino group.

    Reduction: The primary product is the corresponding amine derivative.

    Substitution: The major product is the quaternary ammonium compound with a different counterion.

Scientific Research Applications

Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a phase transfer catalyst.

    Biology: Investigated for its potential antimicrobial properties and interactions with biological membranes.

    Medicine: Explored for its potential use in drug delivery systems and as an antimicrobial agent.

    Industry: Utilized in the formulation of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide involves its interaction with biological membranes and proteins. The quaternary ammonium group can disrupt membrane integrity, leading to cell lysis. The nitroguanidino group may interact with specific molecular targets, affecting cellular processes. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    N,N,N-Trimethyl-3-(3-nitroguanidino)propan-1-aminium: Similar structure but with different counterions.

    Trimethyl-1-propanaminium iodide: Lacks the nitroguanidino group.

    Quaternized chitosan derivatives: Polymers with quaternary ammonium groups.

Uniqueness

Ammonium, (3-(3-nitroguanidino)propyl)trimethyl-, iodide is unique due to the presence of both the nitroguanidino and quaternary ammonium groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

101710-60-5

Molecular Formula

C7H18IN5O2

Molecular Weight

331.16 g/mol

IUPAC Name

3-[[amino(nitramido)methylidene]amino]propyl-trimethylazanium;iodide

InChI

InChI=1S/C7H18N5O2.HI/c1-12(2,3)6-4-5-9-7(8)10-11(13)14;/h4-6H2,1-3H3,(H3,8,9,10);1H/q+1;/p-1

InChI Key

DSUQYGWLXGSJPZ-UHFFFAOYSA-M

SMILES

C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-]

Canonical SMILES

C[N+](C)(C)CCCN=C(N)N[N+](=O)[O-].[I-]

Synonyms

3-[(amino-nitramido-methylidene)amino]propyl-trimethyl-azanium iodide

Origin of Product

United States

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